molecular formula C16H16N4O B11531397 5-diazo-3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

5-diazo-3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11531397
M. Wt: 280.32 g/mol
InChI Key: FUWDAYKZUPWYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-diazo-3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound with a unique structure that includes a diazo group and an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-diazo-3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the reaction of 3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one with a diazotizing agent. Common diazotizing agents include sodium nitrite in the presence of an acid, such as hydrochloric acid. The reaction is usually carried out at low temperatures to ensure the stability of the diazo compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-diazo-3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

5-diazo-3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-diazo-3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The diazo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. This compound can also undergo metabolic transformations to produce active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-diazo-3,6,6-trimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its combination of a diazo group and an indazole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

(5E)-5-diazo-3,6,6-trimethyl-1-phenyl-7H-indazol-4-one

InChI

InChI=1S/C16H16N4O/c1-10-13-12(9-16(2,3)15(18-17)14(13)21)20(19-10)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3

InChI Key

FUWDAYKZUPWYSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=[N+]=[N-])C(C2)(C)C)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.